One of the most well-established functions of vitamin K1 is its involvement in blood clotting. It acts as a cofactor for vitamin K-dependent carboxylase, an enzyme that activates specific proteins crucial for blood coagulation. Deficiency in vitamin K1 can lead to impaired blood clotting and increase bleeding risk []. Research studies investigate the optimal dosage of phytonadione for reversing the anticoagulant effects of warfarin, a medication used to prevent blood clots [].
Vitamin K1 plays a role in bone health by promoting the activation of osteocalcin, a protein involved in bone mineralization. Studies explore the potential benefits of vitamin K1 supplementation in preventing osteoporosis and fractures, particularly in postmenopausal women []. Researchers are also investigating the interaction between vitamin K1 and other nutrients like vitamin D for optimal bone health outcomes [].
Emerging research suggests a potential role for vitamin K1 in cardiovascular health. Studies examine the association between vitamin K1 intake and the risk of coronary artery calcification, a condition where calcium deposits build up in the arteries []. Further research is needed to confirm a cause-and-effect relationship between vitamin K1 levels and cardiovascular health.
Scientific exploration of phytonadione extends beyond blood coagulation, bone health, and cardiovascular function. Researchers are investigating the potential benefits of vitamin K1 supplementation in various areas, including:
Vitamin K1, scientifically known as phylloquinone or phytonadione, is a fat-soluble vitamin crucial for various physiological functions. It is characterized by its structure, which includes a naphthoquinone ring and a phytyl side chain. This compound appears as a yellow viscous liquid at room temperature and is primarily found in green leafy vegetables like spinach and kale, as well as in some plant oils . The empirical formula for vitamin K1 is , and it has two chiral centers, leading to various stereoisomers .
As mentioned earlier, vitamin K1 functions as a cofactor for γ-glutamyl carboxylase. This enzyme activates various proteins involved in blood coagulation, including factors II (prothrombin), VII, IX, and X. These activated factors are essential for the formation of blood clots, preventing excessive bleeding. Additionally, vitamin K1 plays a role in bone health by promoting the carboxylation of osteocalcin, a protein involved in bone mineralization.
Vitamin K1 plays a vital role in blood coagulation by enabling the synthesis of clotting factors through gamma-carboxylation. This modification allows proteins to bind calcium ions effectively, which is crucial for their biological function. Additionally, vitamin K1 is involved in bone metabolism and cardiovascular health by regulating proteins that prevent arterial calcification .
In plants, vitamin K1 functions as an electron acceptor in photosystem I during photosynthesis, highlighting its importance beyond animal physiology .
Vitamin K1 can be obtained from dietary sources or synthesized chemically. The natural extraction involves isolating it from green plants or algae. Synthetic methods include chemical synthesis from simpler organic compounds or through fermentation processes using specific bacterial strains that can produce phylloquinone.
Vitamin K1 is primarily used in medical settings to treat or prevent vitamin K deficiency and to reverse the effects of anticoagulants like warfarin. It is administered via oral tablets or injectable forms. Additionally, it has applications in dietary supplements aimed at improving bone health and cardiovascular function .
Studies have shown that vitamin K1 interacts with various drugs and nutrients. For instance, it can affect the efficacy of anticoagulants; thus, monitoring its levels is crucial for patients on such medications. Additionally, interactions with other fat-soluble vitamins may influence absorption and metabolism .
Vitamin K1 belongs to a family of compounds collectively known as vitamin K. The two main forms are vitamin K1 (phylloquinone) and vitamin K2 (menaquinones).
Compound Name | Structure Type | Source | Biological Role |
---|---|---|---|
Vitamin K1 | Phylloquinone | Green leafy vegetables | Blood coagulation, bone health |
Vitamin K2 | Menaquinones | Fermented foods | Bone metabolism, cardiovascular health |
Menadione | Synthetic form | Laboratory synthesis | Precursor to vitamin K2; used in animal feeds |
Vitamin K1, also known as phylloquinone, was discovered in 1929 by Danish biochemist Henrik Dam during experiments on cholesterol metabolism in chickens. Dam observed that chicks fed a sterol-deficient diet developed hemorrhagic symptoms, which could not be resolved by cholesterol supplementation. This led to the identification of a novel fat-soluble nutrient essential for blood coagulation, termed "vitamin K" (from the German Koagulationsvitamin). By 1939, the chemical structure of phylloquinone was elucidated by Edward Doisy, who isolated it from alfalfa. Dam and Doisy shared the 1943 Nobel Prize in Physiology or Medicine for their discoveries.
Early research focused on vitamin K1's role in prothrombin synthesis, but subsequent studies in the 1970s revealed its broader biological significance through the discovery of γ-carboxyglutamic acid (Gla), a calcium-binding amino acid residue critical for the function of vitamin K-dependent proteins.
Vitamin K1 belongs to the naphthoquinone family of compounds, distinguished by structural variations in their side chains:
Vitamin Type | Chemical Name | Side Chain Structure | Primary Source |
---|---|---|---|
K1 | Phylloquinone | Phytyl (C20: four isoprene units) | Green plants |
K2 | Menaquinones (MK-n) | Polyisoprenoid (varies by MK-n) | Bacteria, fermented foods |
K3 | Menadione | No side chain | Synthetic derivative |
Phylloquinone features a methyl group at position 2 and a phytyl chain at position 3 of the naphthoquinone ring. Unlike menaquinones (K2), which have unsaturated isoprenoid side chains, vitamin K1’s saturated phytyl tail confers distinct solubility and metabolic properties.
The International Union of Pure and Applied Chemistry (IUPAC) name for vitamin K1 is 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-1,4-naphthoquinone. Key synonyms include:
The "K1" designation differentiates it from other vitamers in the K family, particularly bacterially synthesized menaquinones (K2).
Vitamin K1 serves as a cofactor for γ-glutamyl carboxylase, an enzyme that catalyzes the post-translational modification of glutamate residues to Gla in vitamin K-dependent proteins (VKDPs). These proteins include:
Recent research has expanded its significance beyond hemostasis:
Protein | Tissue Localization | Function |
---|---|---|
Prothrombin | Liver | Blood coagulation |
Osteocalcin | Bone | Calcium deposition in bone matrix |
Matrix Gla Protein | Vascular system | Inhibits soft tissue calcification |
Gas6 | Ubiquitous | Cell survival, proliferation |
Property | Value |
---|---|
Molecular Formula | C31H46O2 |
Molecular Weight (g/mol) | 450.70 |
Exact Mass (Da) | 450.349780716 |
Monoisotopic Mass (Da) | 450.349781 |
CAS Registry Number | 84-80-0 |
IUPAC Name | 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione |
Common Names | Phylloquinone, Phytomenadione, Phytonadione |
The molecular structure of vitamin K1 contains a 2-methyl-1,4-naphthoquinone ring as the functional core, with a phytyl side chain consisting of four isoprene units attached at the 3-position [1] [3]. This structure is characterized by the presence of 2 defined stereocenters and double-bond stereochemistry in the E configuration [1]. The compound has a molecular formula of C31H46O2 with a molecular weight of 450.70 g/mol [1] [4] [5].
Vitamin K1 exhibits distinctive physical characteristics that reflect its lipophilic nature and complex molecular structure.
Table 2: Physical Properties
Property | Value |
---|---|
Physical State | Viscous liquid |
Color | Light yellow to yellow |
Melting Point (°C) | -20 |
Boiling Point (°C) | 140-145 |
Density (g/mL at 25°C) | 0.984 |
Flash Point (°C) | >113 |
Refractive Index | Not specified |
LogP (estimated) | 10.305 |
Solubility in Water | Insoluble |
Solubility in Ethanol (mg/mL) | 33.3 |
Solubility in DMSO | Insoluble |
At room temperature, vitamin K1 appears as a clear yellow oily liquid with a viscous consistency [6] [7] [8]. The compound has a melting point of -20°C and a boiling point ranging from 140-145°C [6] [9]. The density at 25°C is 0.984 g/mL, indicating it is slightly less dense than water [6] [7]. The flash point exceeds 113°C, classifying it as a flammable liquid under standard safety protocols [9] [10].
The solubility profile of vitamin K1 reflects its highly lipophilic character, with an estimated LogP value of 10.305 [6]. The compound is completely insoluble in water but demonstrates good solubility in various organic solvents [7] [8]. In ethanol, vitamin K1 shows a solubility of 33.3 mg/mL (73.88 mM) [7]. The compound is also readily soluble in non-polar organic solvents including acetone, chloroform, ether, hexane, and vegetable oils, while being only slightly soluble in methanol and completely insoluble in dimethyl sulfoxide [8].
The chemical stability of vitamin K1 is significantly influenced by environmental factors, particularly light exposure, oxygen presence, and pH conditions.
Table 3: Chemical Stability and Reactivity
Property | Value |
---|---|
Light Sensitivity | Rapidly degraded by light |
Oxygen Stability | Slowly degraded by atmospheric oxygen |
Temperature Stability | Relatively stable to heat |
pH Stability | Decomposed by alkalis |
Photodegradation Rate (UV 254 nm) | 7.63 day⁻¹ |
Storage Conditions | 2-8°C, protected from light |
Shelf Life | 36 months (sealed under inert gas) |
Incompatible Materials | Strong oxidizing agents, strong bases |
Light sensitivity represents the most significant stability concern for vitamin K1. The compound is rapidly degraded by light exposure, with photodegradation following first-order kinetics [11] [12] [13]. Under UV irradiation at 254 nm, vitamin K1 demonstrates a degradation rate constant of 7.63 day⁻¹ [13]. When exposed to weaker light sources such as room fluorescent light and natural daylight, the degradation rate constant decreases to 0.31 day⁻¹ [13]. The photodegradation mechanism involves charge transfer from the β,γ-double bond to the quinone moiety, initiating intramolecular proton transfer and leading to the formation of quinone methide diradicals [14].
Oxygen stability shows that vitamin K1 is slowly degraded by atmospheric oxygen, though this process occurs at a much slower rate compared to photodegradation [11]. The compound shows relatively good thermal stability and can withstand moderate heating without significant decomposition [11]. However, vitamin K1 is readily decomposed by alkaline conditions, making it incompatible with strong bases [11] [10]. The compound should be stored at 2-8°C in light-resistant containers, preferably sealed under inert gas atmosphere, where it maintains stability for up to 36 months [11].
Research has shown that various photoprotective agents can improve the photostability of vitamin K1. Para-aminobenzoic acid at 0.01% concentration has been found to improve photostability by 46-fold [12]. Other protective agents including DL-methionine and sodium metabisulfite have also demonstrated effectiveness in reducing photodegradation rates by 43.4% and 60.4% respectively under UV irradiation [13].
The analytical characterization of vitamin K1 requires sophisticated instrumental techniques due to its low concentrations in biological samples and complex molecular structure.
Table 4: Analytical Chemistry - Spectroscopic Characteristics
Technique | Key Values/Peaks |
---|---|
UV-Vis Absorption (petroleum ether) | 242, 248, 260, 269, 325 nm |
Mass Spectrometry (M+) | 450 m/z |
IR Spectroscopy (C=O stretch) | 1654 cm⁻¹ (neutral), 1495 cm⁻¹ (anion) |
¹³C NMR (C=O carbons) | 185.49, 184.55 ppm |
¹H NMR (aromatic protons) | 8.13, 7.73 ppm |
Fluorescence (reduced form) | 450 nm (VK1⁻- ) |
ESR (radical anion) | Stable radical formation |
High-performance liquid chromatography coupled with tandem mass spectrometry represents the gold standard for vitamin K1 quantification [15] [16] [17]. The LC-MS/MS methods typically employ electrospray ionization, though atmospheric pressure chemical ionization has also been successfully utilized [17] [18]. These methods can achieve detection limits as low as 0.05 ng/mL, which is essential for clinical applications where serum concentrations may be extremely low [17] [19].
The UV-visible absorption spectrum of vitamin K1 in petroleum ether shows characteristic maxima at 242, 248, 260, 269, and 325 nm [20]. These absorption bands are attributed to the conjugated naphthoquinone chromophore system. The mass spectrometric analysis yields a molecular ion peak at m/z 450, corresponding to the molecular weight of the compound [20].
Infrared spectroscopy provides valuable information about the functional groups present in vitamin K1. The carbonyl stretching vibrations appear at 1654 cm⁻¹ for the neutral quinone form and shift to 1495 cm⁻¹ upon reduction to the anionic form [21]. Nuclear magnetic resonance spectroscopy offers detailed structural information, with the carbonyl carbons appearing at 185.49 and 184.55 ppm in ¹³C NMR, while the aromatic protons resonate at 8.13 and 7.73 ppm in ¹H NMR [22].
Electrochemical analysis reveals that vitamin K1 undergoes reversible reduction to form stable radical anion species, which can be detected by electron spin resonance spectroscopy [23]. The reduced form exhibits fluorescence at 450 nm, providing an additional analytical tool for detection and quantification [23].
Sample preparation for vitamin K1 analysis typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction [15] [19]. Recent developments have shown that simple protein precipitation using isopropanol can achieve excellent recovery rates exceeding 90% while providing necessary dilution effects [19]. The analytical methods must account for matrix effects and ion suppression, which are commonly addressed through the use of stable isotope-labeled internal standards [15] [17].
The molecular architecture of vitamin K1 directly correlates with its biological and chemical properties, establishing clear structure-function relationships that govern its behavior in various systems.
The naphthoquinone ring system serves as the functional core responsible for the compound's redox activity [24] [25] [26]. This 2-methyl-1,4-naphthoquinone moiety enables vitamin K1 to participate in electron transfer reactions, functioning as an electron acceptor in biological systems [27] [28]. The quinone ring can undergo reversible reduction to form semiquinone radical and hydroquinone species, which is essential for its role in various enzymatic processes [29] [27].
The phytyl side chain, consisting of four isoprene units with a total of 20 carbon atoms, provides the compound with its distinctive lipophilic character [24] [26]. This long aliphatic chain is responsible for the high LogP value (10.305) and determines the compound's membrane association properties [6]. The side chain contains multiple methyl branches and a single double bond in the E configuration, which influences both the molecule's conformation and its interactions with biological membranes [3] [28].
In photosynthetic systems, vitamin K1 functions as the secondary electron acceptor A1 in Photosystem I, where its positioning and orientation are precisely controlled by protein-quinone interactions [30] [28]. The structure-function relationship is evident in the way specific amino acid residues in the binding site modulate the redox potential of the quinone ring through hydrogen bonding and electrostatic interactions [30]. Site-directed mutagenesis studies have demonstrated that conservative substitutions of binding site residues can shift the phylloquinone redox potential by approximately 40 mV, directly affecting electron transfer kinetics [30].
The methyl group at position 2 of the naphthoquinone ring plays a crucial role in modulating the compound's photochemical behavior [14] [31]. Studies using phylloquinone analogues lacking this methyl group have shown upshifts in carbonyl stretching frequencies by approximately 6 cm⁻¹, indicating its influence on the electronic structure of the quinone system [21]. This structural modification affects both the ground state properties and the excited state dynamics of the molecule [14].
The β,γ-double bond in the isoprenoid side chain provides efficient deactivation pathways for photoexcited states, preventing potentially damaging intermolecular photoreactions [14] [31]. In polar solvents, this double bond facilitates intramolecular charge transfer processes that lead to the formation of quinone methide intermediates [14]. This structural feature contributes to the molecule's photostability mechanisms while also making it susceptible to light-induced degradation under certain conditions.
The overall molecular architecture of vitamin K1 represents an optimal balance between functional requirements and stability considerations. The rigid quinone ring provides the necessary redox chemistry, while the flexible side chain enables membrane insertion and proper positioning within protein complexes [24] [26]. The specific stereochemistry of the molecule, including the E configuration of the side chain double bond and the defined stereocenters, ensures proper binding and function in biological systems [1] [3].